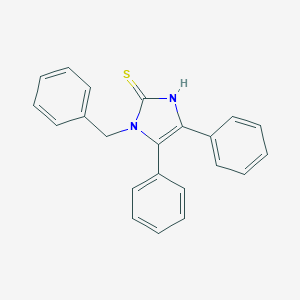

1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol

Description

Properties

IUPAC Name |

3-benzyl-4,5-diphenyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c25-22-23-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)24(22)16-17-10-4-1-5-11-17/h1-15H,16H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUSHJCAUFUUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395840 | |

| Record name | 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15061-34-4 | |

| Record name | 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

molecular weight and formula of 1-benzyl-4,5-diphenylimidazole-2-thiol

This guide serves as a comprehensive technical monograph on 1-benzyl-4,5-diphenylimidazole-2-thiol , a specialized heterocyclic compound with significant applications in medicinal chemistry and materials science.

Chemical Identity & Physiochemical Properties[1][2][3]

This compound belongs to the class of trisubstituted imidazoles , specifically functionalized at the N1 position with a benzyl group and at the C2 position with a thiol/thione moiety. It is distinct from its S-alkylated isomer, 2-(benzylthio)-4,5-diphenylimidazole.

| Property | Data |

| CAS Number | 15061-34-4 |

| IUPAC Name | 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol |

| Molecular Formula | C₂₂H₁₈N₂S |

| Molecular Weight | 342.46 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in Ethanol; insoluble in Water |

| Melting Point | 248–250 °C (Typical for diphenylimidazole-2-thiol derivatives) |

Structural Tautomerism

In solution and solid states, imidazole-2-thiols exist in a dynamic equilibrium between the thiol (enethiol) and thione (thioamide) forms. For N1-substituted derivatives like 1-benzyl-4,5-diphenylimidazole-2-thiol, the thione form (1-benzyl-4,5-diphenyl-1,3-dihydro-2H-imidazole-2-thione) is often the dominant tautomer in the solid state due to strong intermolecular hydrogen bonding (N-H···S).

Figure 1: Tautomeric equilibrium between the thiol and thione forms.[1] The thione form is often thermodynamically favored in polar solvents and the crystal lattice.

Synthetic Pathways[4][6][7]

The synthesis of 1-benzyl-4,5-diphenylimidazole-2-thiol is most efficiently achieved via a modified Marckwald condensation . Unlike the standard synthesis of 4,5-diphenylimidazole-2-thiol (which uses benzoin and thiourea), this protocol requires N-benzylthiourea to install the benzyl group selectively at the nitrogen position during ring closure.

Reaction Mechanism

The reaction involves the condensation of an

-

Nucleophilic Attack: The unsubstituted nitrogen of the thiourea attacks the carbonyl of benzoin.

-

Cyclization: The second nitrogen (carrying the benzyl group) attacks the second carbonyl (formed via tautomerization/oxidation), closing the ring.

-

Dehydration: Loss of two water molecules aromatizes the system.

Experimental Protocol

Reagents:

-

Benzoin (1.0 eq)

-

N-Benzylthiourea (1.1 eq)

-

Solvent: 1-Hexanol or DMF (High boiling point required)

-

Catalyst: None (Thermal) or catalytic Acetic Acid

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Benzoin (10 mmol) and N-Benzylthiourea (11 mmol) in 1-Hexanol (20 mL).

-

Reflux: Heat the mixture to reflux (~157 °C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

-

Isolation: Filter the solid precipitate. Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted thiourea and solvent.

-

Purification: Recrystallize from Ethanol/DMF mixture to obtain pure white crystals.

Figure 2: Synthetic workflow via the modified Marckwald condensation.

Structural Characterization

Verification of the N-benzyl isomer (vs. S-benzyl) is critical. The following spectral data provides self-validating evidence of the structure.

| Technique | Expected Signals & Assignment |

| ¹H NMR (DMSO-d₆) | δ 12.5–13.0 ppm (s, 1H): NH proton (if thione form dominates). Note: If N-benzylated, this signal may be absent or shifted depending on tautomer.δ 7.1–7.5 ppm (m, 15H): Aromatic protons (10 from diphenyl + 5 from benzyl).δ 5.2–5.5 ppm (s, 2H): Benzyl -CH₂- protons. A sharp singlet confirms N-alkylation. (S-alkylated -CH₂- usually appears ~4.4–4.6 ppm). |

| ¹³C NMR | δ ~160 ppm: C=S (Thione carbon) or C-S (Thiol carbon).δ ~135–140 ppm: Ipso carbons of phenyl/benzyl rings.δ ~48–50 ppm: Benzyl -CH₂- carbon attached to Nitrogen. (S-benzyl carbon is typically ~35 ppm). |

| HRMS (ESI+) | [M+H]⁺ Calc: 343.1267 for C₂₂H₁₉N₂S.Fragment Ions: Loss of benzyl group (m/z 91) is a common fragmentation pathway. |

| IR Spectroscopy | 2500–2600 cm⁻¹: Weak S-H stretch (often absent in thione form).1100–1200 cm⁻¹: C=S stretching vibration (strong evidence for thione tautomer). |

Biological & Industrial Applications[2]

Medicinal Chemistry (Antimicrobial & Anticancer)

The 4,5-diphenylimidazole scaffold is a privileged structure in drug discovery. The addition of the N-benzyl and 2-thiol groups enhances lipophilicity and metal-binding capability.

-

Mechanism: The thiol/thione group can coordinate with metal centers in metalloenzymes or react with cysteine residues in proteins.

-

SAR: Substitution on the benzyl ring (e.g., p-Cl, p-NO₂) significantly modulates antimicrobial potency against Gram-positive bacteria like S. aureus.

Corrosion Inhibition

Imidazole-2-thiols are potent corrosion inhibitors for copper and steel in acidic media.

-

Mechanism: The sulfur atom and the

-electron system of the phenyl/imidazole rings facilitate strong adsorption onto metal surfaces, forming a protective hydrophobic film that blocks acid attack.

Figure 3: Structure-Activity Relationship (SAR) and application map.

References

-

PubChem. 4,5-Diphenylimidazole (Core Scaffold Reference). [Link]

-

Scientific Research Publishing. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives.[2] (Note: Discusses S-benzyl variants, useful for comparative spectral data). [Link]

Sources

safety data sheet SDS for 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol

CAS: 15061-34-4 | Formula: C₂₂H₁₈N₂S | MW: 342.46 g/mol [1][2]

Part 1: Executive Safety Assessment (SAR-Based)[1][2]

The "Black Box" Challenge in R&D

As a drug development professional, you often handle New Chemical Entities (NCEs) like 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol where comprehensive toxicological datasets (e.g., LD50 in primates, long-term carcinogenicity) are nonexistent.[1][2]

In the absence of a validated commercial SDS, we apply the Precautionary Principle using Structure-Activity Relationship (SAR) analysis.[2] This compound combines a lipophilic diphenyl-imidazole core with a reactive thiol moiety and a benzyl group.[2]

Hazard Identification (GHS Classification - Derived)

Based on analog data (e.g., 1-benzyl-1H-benzimidazole-2-thiol, CAS 31493-51-3) and functional group analysis.[1][2]

| Hazard Class | Category | Hazard Statement (H-Code) | Mechanistic Justification |

| Acute Toxicity (Oral) | Cat. 3 | H301: Toxic if swallowed. | Nitrogen-rich heterocycles with thiol groups often exhibit metabolic toxicity via cytochrome P450 inhibition or oxidative stress induction.[2] |

| Skin Corrosion/Irritation | Cat.[2] 1B | H314: Causes severe skin burns/eye damage. | Free thiols (-SH) and imidazole nitrogens can act as nucleophiles/bases, causing tissue damage upon contact.[2] |

| Sensitization | Cat. 1 | H317: May cause allergic skin reaction. | Thiol moieties are known haptens; they can bind to skin proteins (keratin) forming immunogenic complexes. |

| Aquatic Toxicity | Cat.[2] 1 | H400: Very toxic to aquatic life. | High lipophilicity (LogP > 3.5 predicted) suggests bioaccumulation potential in aquatic organisms. |

Part 2: Technical Handling Protocols

Physicochemical Properties & Stability

Understanding the physical state is crucial for determining exposure routes.

-

State: Solid (Crystalline powder, typically light yellow to off-white).[2]

-

Melting Point: ~150°C – 180°C (Dependent on polymorph/purity).

-

Solubility:

-

Insoluble: Water (Hydrophobic core).

-

Soluble: DMSO, DMF, Chloroform.

-

Slightly Soluble: Ethanol, Methanol.

-

-

Reactivity: The thiol group (-SH) is susceptible to oxidation to disulfides (-S-S-) upon exposure to air/moisture.[1][2] The imidazole ring is stable but can form salts with strong acids.

Experimental Workflow: Safe Solubilization

Objective: Prepare a 10 mM stock solution in DMSO for high-throughput screening (HTS) without degrading the compound or exposing the operator.

Protocol:

-

PPE: Double nitrile gloves, lab coat, chemically resistant safety goggles. Work strictly inside a certified fume hood.

-

Weighing: Use an anti-static gun on the weighing boat. The powder may be electrostatic.

-

Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) slowly.

-

Note: The dissolution is endothermic. Vortexing may be required.[2]

-

-

Inert Atmosphere: Purge the vial headspace with Argon or Nitrogen immediately after dissolution to prevent thiol oxidation.

-

Storage: Store at -20°C. Thiol compounds in solution can degrade; use within 30 days or re-verify purity via LC-MS.

Decontamination & Spill Response

The "Thiol Protocol": Thiols have low odor thresholds and can be detected at ppb levels.

-

Spill: Do not just wipe. Neutralize.

-

Neutralization Agent: 5% Sodium Hypochlorite (Bleach) solution.

Part 3: Visualizing the Safety & Synthesis Logic

The following diagram illustrates the synthesis pathway risks and the metabolic fate (SAR prediction) of the compound.

Figure 1: Synthesis origin and stability/metabolic fate of the target imidazole-thiol.[1][2][3]

Part 4: Emergency Medical Management[1]

Critical Note for Medical Personnel: This compound is a thiol-substituted imidazole .[2] Treat as a potential metabolic poison and sensitizer.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Pulmonary edema may be delayed (monitor for 48h).

-

Skin Contact:

-

Immediate: Wash with soap and water for 15 minutes.[2]

-

Specific: Do not use organic solvents (ethanol/DMSO) to clean skin; this enhances transdermal absorption.

-

-

Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[2] Consult an ophthalmologist (risk of corneal opacity).

-

Ingestion: Do NOT induce vomiting. The corrosive nature (pH dependent) may damage the esophagus. Administer activated charcoal if within 1 hour of ingestion and patient is conscious.

Part 5: Ecological & Disposal Considerations[1]

Self-Validating Disposal System:

-

Never dispose of thiol-based compounds in the general aqueous waste stream.[2] They can interfere with biological waste treatment plants (bacterial inhibition).

-

Segregation: Collect in "Halogen-Free Organic Waste" (unless chlorinated solvents were used).[1][2]

-

Destruction: High-temperature incineration (>1000°C) with scrubber systems is required to convert Sulfur to SOx (captured) and Nitrogen to N2/NOx.[2]

References

-

Thoreauchem . (n.d.). Product Detail: this compound (CAS 15061-34-4).[1][2][4] Retrieved October 26, 2025, from [Link][1][2]

-

Scientific Research Publishing . (2013). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. International Journal of Organic Chemistry. Retrieved October 26, 2025, from [Link][1][2]

Sources

- 1. 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)- [webbook.nist.gov]

- 2. 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol | C17H16N2S | CID 33678893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 4. This compound | CAS 15061-34-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

Methodological & Application

Introduction: Navigating the Regiochemical Challenge of Imidazole-2-thione Alkylation

An Application Guide for the Regioselective N-Benzylation of 4,5-Diphenyl-1H-imidazole-2-thiol

Imidazole derivatives are foundational scaffolds in medicinal chemistry and drug development, present in numerous pharmacologically active compounds. The specific functionalization of the imidazole core allows for the fine-tuning of a molecule's biological activity. The N-benzylation of substituted imidazoles is a key transformation for creating compounds with diverse therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]

This guide focuses on the N-benzylation of 4,5-diphenyl-1H-imidazole-2-thiol. This substrate presents a significant synthetic challenge due to its ambident nucleophilic nature. It exists in tautomeric equilibrium between the thione and thiol forms and possesses three potential sites for alkylation: the two heterocyclic nitrogen atoms (N-1 and N-3) and the exocyclic sulfur atom. While S-alkylation is often the kinetically favored pathway, achieving selective N-alkylation is crucial for accessing specific molecular architectures and is highly dependent on the strategic choice of reaction conditions.[3]

This document provides a detailed protocol for the synthesis of the starting material and a comprehensive methodology for its subsequent N-benzylation, emphasizing the chemical principles that govern regioselectivity. It is intended for researchers and scientists who require not just a procedural outline, but a deeper understanding of the causality behind the experimental design.

Part 1: Mechanistic Insights and Strategic Approach

The Challenge of Regioselectivity: N- vs. S-Alkylation

The core of the synthetic problem lies in controlling which atom—nitrogen or sulfur—attacks the electrophilic benzyl group. This competition is governed by the Hard and Soft Acids and Bases (HSAB) principle.[3]

-

Sulfur Nucleophile: The sulfur atom is considered a "soft" nucleophile due to its large size and polarizability.

-

Nitrogen Nucleophile: The nitrogen atoms are "harder" nucleophiles.

-

Benzyl Bromide: The electrophile, benzyl bromide, is a relatively "soft" acid.

According to the HSAB principle, soft-soft interactions are favored. Therefore, under neutral or weakly basic conditions in protic solvents like ethanol, the reaction between 4,5-diphenyl-1H-imidazole-2-thiol and benzyl bromide predominantly yields the S-benzylated product, 2-(benzylthio)-4,5-diphenyl-1H-imidazole.[4][5]

To steer the reaction towards the desired N-benzylation, the nucleophilicity of the nitrogen atom must be enhanced relative to the sulfur. This is achieved by deprotonating the imidazole ring using a strong, non-nucleophilic base in an anhydrous, polar aprotic solvent. This generates the imidazolide anion, where the negative charge is delocalized across the N-C-N system, significantly increasing the nucleophilic character of the ring nitrogens and favoring attack at N-1.[3][6]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

Application Note: Using 1-Benzyl-4,5-diphenyl-1H-imidazole-2-thiol as a Ligand Precursor

Executive Summary

This guide details the synthesis, characterization, and application of 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol (hereafter referred to as L1 ). This compound belongs to the class of N,N'-disubstituted imidazole-2-thiones/thiols, which are versatile ligands in coordination chemistry and potent pharmacophores in medicinal chemistry.

Unlike simple imidazoles, L1 features a bulky hydrophobic domain (three phenyl rings) and a "soft" sulfur donor atom. This unique architecture makes it an ideal ligand for stabilizing soft metal ions (Au(I), Ag(I), Pd(II), Pt(II)) in lipophilic environments, facilitating the development of metallodrugs and homogeneous catalysts.

Key Applications:

-

Medicinal Chemistry: Precursor for Gold(I) anticancer agents and Silver(I) antimicrobial coatings.

-

Catalysis: Sulfur-donor ligand for Palladium-catalyzed cross-coupling reactions.

-

Materials Science: Precursor for N-Heterocyclic Carbene (NHC) generation via oxidative desulfurization.

Chemical Identity & Properties

L1 exhibits thione-thiol tautomerism, a critical factor in its reactivity. In the solid state and neutral solution, it predominantly exists as the thione (1) form. However, in the presence of bases or soft metal ions, it reacts through the thiolate (2) form.

Tautomeric Equilibrium[1]

Figure 1: Tautomeric equilibrium of L1. The thione form is stable, while the thiolate form drives metal coordination.

| Property | Specification |

| IUPAC Name | 1-benzyl-4,5-diphenyl-1H-imidazole-2(3H)-thione |

| Formula | C₂₂H₁₈N₂S |

| Molecular Weight | 342.46 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Insoluble in Water |

| Coordination Mode | Monodentate ( |

Protocol 1: Ligand Synthesis

Objective: Synthesize L1 via a multicomponent condensation reaction. This route ensures regioselective N-alkylation at the N1 position using benzylamine, avoiding the mixture of products often seen with post-synthetic alkylation.

Materials

-

Benzoin (2-hydroxy-1,2-diphenylethanone): 10 mmol (2.12 g)

-

Thiourea: 12 mmol (0.91 g)

-

Benzylamine: 10 mmol (1.07 g)

-

Solvent: 1-Hexanol (or Glacial Acetic Acid for higher solubility)

-

Catalyst: None required (thermal condensation) or catalytic p-TsOH (optional)

Step-by-Step Procedure

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Mixing: Add Benzoin (2.12 g), Thiourea (0.91 g), and Benzylamine (1.07 g) to 20 mL of 1-Hexanol.

-

Reflux: Heat the mixture to reflux (approx. 160°C) in an oil bath. Stir vigorously for 6–8 hours.

-

Checkpoint: The reaction progress can be monitored by TLC (SiO₂, Hexane:EtOAc 3:1). The spot for Benzoin (

) should disappear.

-

-

Cooling: Allow the reaction mixture to cool to room temperature. The product often precipitates as the solution cools.

-

Precipitation: If no precipitate forms, pour the mixture into 100 mL of ice-cold water/ethanol (1:1) mixture and stir for 30 minutes.

-

Filtration: Collect the solid by vacuum filtration. Wash the cake with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted amine and solvent.

-

Recrystallization: Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture.

-

Drying: Dry in a vacuum oven at 60°C for 4 hours.

Expected Yield: 70–85% Melting Point: 220–225°C (Literature range varies by polymorph)

Protocol 2: Metal Complexation

This section details the preparation of a Gold(I) complex, a standard model for anticancer research (Auranofin analogs).

Synthesis of [Au(L1)(PPh₃)]Cl

Mechanism: Ligand substitution where the sulfur of L1 displaces a labile ligand (or coordinates to Au) usually requiring a base to form the thiolate.

Materials

-

Ligand (L1): 0.5 mmol (171 mg)

-

Precursor: Chloro(triphenylphosphine)gold(I) [AuCl(PPh₃)]: 0.5 mmol (247 mg)

-

Base: Potassium Hydroxide (KOH) or Triethylamine (Et₃N)

-

Solvent: Methanol/Dichloromethane (1:1 v/v)

Procedure

-

Dissolution: Dissolve L1 (171 mg) in 10 mL of DCM.

-

Activation: Add KOH (0.5 mmol, 28 mg) dissolved in 5 mL Methanol to the ligand solution. Stir for 15 minutes to generate the thiolate anion (color may change to bright yellow).

-

Complexation: Add solid [AuCl(PPh₃)] (247 mg) directly to the stirring solution.

-

Reaction: Stir at room temperature for 2 hours.

-

Note: The solution should remain clear. If turbidity occurs, add more DCM.

-

-

Workup: Filter through Celite to remove any KCl/inorganic salts.

-

Isolation: Concentrate the filtrate to ~5 mL under reduced pressure. Add 20 mL of Diethyl Ether or Hexane to precipitate the complex.

-

Collection: Filter the white/off-white solid and dry under vacuum.

Characterization Checklist

| Technique | Expected Observation |

| ¹H NMR | Disappearance of NH signal (~12.5 ppm). Shift in benzyl -CH₂- protons. |

| ³¹P NMR | Single peak around 30–40 ppm (distinct from free PPh₃ at -5 ppm). |

| IR | Shift of C=S stretch (approx. 1200 cm⁻¹) to lower frequency (C-S single bond character). |

Applications & Case Studies

A. Antimicrobial Coatings (Silver Complexes)

Silver(I) complexes of imidazole-2-thiones exhibit significant antibacterial activity against Gram-positive bacteria (S. aureus) and Gram-negative bacteria (E. coli).

-

Mechanism: The lipophilic benzyl and phenyl groups facilitate membrane penetration, while the Ag(I) ion disrupts bacterial enzymes by binding to thiol groups.

-

Protocol Modification: Substitute [AuCl(PPh₃)] with AgNO₃ in Protocol 2 (perform in dark to prevent reduction).

B. Catalysis (Palladium-Sulfur Interactions)

L1 serves as a robust ancillary ligand for Pd-catalyzed Suzuki-Miyaura coupling.

-

Advantage: The bulky "wingtip" groups (benzyl/phenyl) prevent catalyst aggregation (formation of Pd black).

-

Workflow: Mix Pd(OAc)₂ + 2 equiv. L1 in situ before adding aryl halide and boronic acid.

C. Biological Signaling Pathway (p38 MAP Kinase)

Derivatives of 4,5-diphenylimidazole are known inhibitors of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a key regulator of inflammation.

Figure 2: Potential interference of L1 derivatives in the p38 MAPK inflammatory pathway.

Safety & Handling

-

Thiourea: Suspected carcinogen. Handle in a fume hood.

-

Heavy Metals: Silver and Gold salts are toxic and light-sensitive. Dispose of heavy metal waste in designated containers.

-

Solvents: 1-Hexanol is flammable and an irritant.

References

-

Synthesis of 4,5-Diphenyl-1H-imidazole-2-thiol Derivatives: Bamoro, C., et al. "Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives." Open Journal of Medicinal Chemistry, 2021, 11, 17-26.

-

Benzoin Condensation Mechanism: Lapworth, A.[1] "Reaction mechanism of Benzoin Condensation."[1][2][3] Journal of the Chemical Society, 1903. (Classic Reference).

-

Gold(I) NHC/Thiol Complexes in Cancer Therapy: Ott, I., et al. "Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes." Journal of Medicinal Chemistry, 2023.

-

Crystal Structure & Tautomerism: Dudeja, N., et al. "Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole." Acta Crystallographica Section E, 2023.[4]

-

Anthelmintic Activity of Imidazoles: Sanku, G., et al.[5] "Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles." Acta Poloniae Pharmaceutica, 2011.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing S-Alkylation During Synthesis of 1-Benzyl-Imidazole-2-Thiol

Welcome to the technical support center for troubleshooting the synthesis of 1-benzyl-imidazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity, specifically the undesired formation of the S-alkylated isomer. Here, we provide in-depth, field-proven insights to help you control your reaction's outcome.

Section 1: Quick Troubleshooting - Frequently Asked Questions (FAQs)

Q1: I'm getting a significant amount of the S-benzyl isomer as a byproduct. What is the most likely cause?

A: This is a classic case of competing reactivity in an ambident nucleophile. Imidazole-2-thiol exists in a tautomeric equilibrium between the thione (C=S) and thiol (S-H) forms. Deprotonation creates an anion with nucleophilic centers at both nitrogen and sulfur. Formation of the S-benzyl isomer is favored under conditions that promote reaction at the sulfur atom, which is the "softer" nucleophilic center according to the Hard and Soft Acids and Bases (HSAB) principle.[1][2]

Q2: What is the quickest change I can make to my protocol to favor N-alkylation?

A: The most impactful change is often the choice of base and solvent. Using a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is highly effective.[1][3] This combination generates the imidazolide anion and promotes reaction at the "harder" nitrogen center.

Q3: How can I confirm if I have the N-benzyl or S-benzyl isomer?

A: Spectroscopic methods are definitive.

-

¹H-NMR: In the desired N-benzyl product, the methylene protons (-CH₂-) of the benzyl group typically appear as a singlet around δ 5.0-5.5 ppm. For the S-benzyl isomer, this signal is shifted upfield, often appearing around δ 4.0-4.5 ppm. Additionally, the N-H proton in the S-benzyl isomer will be visible (and will disappear upon D₂O exchange), whereas it is absent in the N-benzyl product.[4]

-

¹³C-NMR: The chemical shift of the methylene carbon can also be diagnostic.

-

IR Spectroscopy: The S-benzyl isomer will show a characteristic N-H stretching band (around 3400 cm⁻¹), which will be absent in the N-benzyl product.[4]

Section 2: In-Depth Analysis & Mechanistic Considerations

The core challenge in the benzylation of imidazole-2-thiol lies in controlling the regioselectivity of the alkylation. The deprotonated intermediate is an ambident nucleophile, meaning it has two distinct nucleophilic sites (N and S).[2][5][6] The reaction pathway is governed by the Hard and Soft Acids and Bases (HSAB) principle.[1][2]

-

Nitrogen (N⁻): Considered a "hard" nucleophilic center. It preferentially reacts with "hard" electrophiles.

-

Sulfur (S⁻): Considered a "soft" nucleophilic center. It preferentially reacts with "soft" electrophiles.

Benzyl bromide, the alkylating agent, has a benzylic carbon that is considered a relatively "soft" electrophile, which can lead to competitive reactions at both sites. Our goal is to manipulate the reaction conditions to force the reaction to occur at the harder nitrogen center.

Factors Influencing N- vs. S-Alkylation

The regiochemical outcome is a delicate balance of several factors. Understanding their interplay is key to troubleshooting.

| Factor | Condition Favoring N-Alkylation (Desired) | Condition Favoring S-Alkylation (Undesired) | Rationale |

| Base | Strong, non-nucleophilic bases (e.g., NaH, KH) | Weaker bases (e.g., K₂CO₃, Et₃N) | Strong bases fully deprotonate the imidazole, creating a more "ionic" bond character that favors reaction at the more electronegative nitrogen atom.[1][3] |

| Solvent | Polar aprotic (e.g., DMF, THF, DMSO) | Nonpolar or polar protic (e.g., Toluene, Ethanol) | Polar aprotic solvents solvate the cation of the base (e.g., Na⁺) but not the anion, leaving a "naked" and highly reactive nucleophile. This enhances reactivity at the harder N-center.[1][7] |

| Temperature | Lower to moderate temperatures (0 °C to RT) | Higher temperatures | Higher temperatures can sometimes lead to thermodynamic product control, which may favor the S-isomer in certain systems, or simply lead to more side reactions. |

| Leaving Group | Harder leaving groups (e.g., tosylates, sulfates) | Softer leaving groups (e.g., Iodides, Bromides) | "Harder" electrophiles (formed with harder leaving groups) preferentially react with the hard nitrogen center. Benzyl bromide is borderline, but benzyl iodide would further favor S-alkylation.[1] |

Visualizing the Competing Pathways

The following diagram illustrates the tautomerism and the two competing reaction pathways that lead to the desired N-alkylated product and the undesired S-alkylated byproduct.

Caption: Competing N- and S-alkylation pathways.

Section 3: Recommended Protocol for Selective N-Alkylation

This protocol is optimized to maximize the yield of the desired N-1 isomer. It is critical that all glassware is oven-dried and the reaction is run under an inert atmosphere to prevent quenching of the strong base.

Materials:

-

Imidazole-2-thiol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Benzyl bromide

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.

-

Deprotonation: To a suspension of sodium hydride (1.2 equivalents, washed with anhydrous hexane to remove mineral oil if desired) in anhydrous THF at 0 °C (ice bath), add a solution of imidazole-2-thiol (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

-

Anion Formation: Stir the resulting suspension at 0 °C for 30-60 minutes. You should observe the evolution of hydrogen gas (use a bubbler to monitor). The mixture may become a clearer solution or remain a suspension.

-

Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride while cooling in an ice bath.

-

Work-up: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 1-benzyl-imidazole-2-thiol.[3]

Troubleshooting Your Protocol: A Decision Flowchart

If your reaction is not providing the desired outcome, use this flowchart to diagnose the problem and identify a solution.

Caption: A decision tree for troubleshooting common issues.

References

- Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones. Benchchem.

- Ambident Nucleophiles and Regioselectivity. Dalal Institute.

- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. MDPI.

- Ambident nucleophile. Physics Wallah.

- Troubleshooting regioselectivity in indazole synthesis. Benchchem.

- Ambident Nucleophiles and Regioselectivity. Maharaja College, Ara.

- Ambident Nucleophiles - Examples, Reactions and Conditions. Organic Chemistry Tutorial.

Sources

improving yield of 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol synthesis

Technical Support Center: Synthesis of 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to optimize the yield and purity of this important imidazole derivative.

Introduction

This compound is a key heterocyclic scaffold in medicinal chemistry. The imidazole-2-thione core is present in numerous compounds with a wide range of biological activities. The synthesis, while conceptually straightforward, can present challenges in achieving high yields and purity. This guide provides practical, field-tested advice to overcome common obstacles encountered during its preparation.

General Synthesis Pathway

The most common and efficient synthesis of the target compound proceeds in two main stages. First, an intermediate, 4,5-diphenyl-1H-imidazole-2-thiol, is formed via the condensation of benzoin and thiourea.[1][2] This intermediate is then S-alkylated or, more relevant to the target compound, N-alkylated using a benzyl halide.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Question 1: My initial condensation of benzoin and thiourea resulted in a very low yield of 4,5-diphenyl-1H-imidazole-2-thiol. What went wrong?

-

Possible Cause 1: Inadequate Reaction Temperature.

-

Explanation: The condensation reaction requires significant thermal energy to proceed efficiently. Many reported procedures specify temperatures around 150°C, often using a high-boiling point solvent like Dimethylformamide (DMF).[1][2] Insufficient heat can lead to an incomplete reaction.

-

Solution: Ensure your reaction mixture reaches and maintains the target temperature. Use a high-temperature thermometer and an appropriate heating mantle or oil bath. Consider extending the reaction time if monitoring (e.g., by TLC) shows the persistence of starting materials.

-

-

Possible Cause 2: Impure Reactants or Solvents.

-

Explanation: Benzoin can oxidize over time to benzil. The presence of water in the solvent can interfere with the condensation mechanism.

-

Solution: Use freshly recrystallized benzoin and anhydrous DMF. Ensure all glassware is thoroughly dried before use.[1]

-

-

Possible Cause 3: Inefficient Work-up and Isolation.

-

Explanation: The product may not precipitate completely or may be lost during washing steps.

-

Solution: After cooling the reaction mixture, pour it into a large volume of ice-cold water to maximize precipitation. Wash the collected solid with ample water to remove residual DMF, followed by a non-polar solvent like hexane to remove non-polar impurities.

-

Question 2: During the N-benzylation step, I'm getting a mixture of products, including S-benzylated and unreacted starting material, leading to a low yield of the desired N-benzyl product.

-

Possible Cause 1: Thione-Thiol Tautomerism & Reaction Conditions.

-

Explanation: The imidazole-2-thione starting material exists in tautomeric equilibrium with its thiol form. The reaction's outcome (N- vs. S-alkylation) is highly dependent on the reaction conditions, particularly the base and solvent used. The thiol form, being a soft nucleophile, can lead to S-alkylation, especially under certain conditions.[3][4]

-

Solution: To favor N-alkylation, a strong base is often required to deprotonate the imidazole nitrogen, making it a more potent nucleophile. Consider using sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

-

Possible Cause 2: Insufficient Base or Reaction Time.

-

Explanation: If deprotonation of the imidazole nitrogen is incomplete, the reaction will be sluggish, and the unreacted starting material will remain.

-

Solution: Use a slight excess (e.g., 1.1-1.2 equivalents) of a strong base like NaH. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours at room temperature or gentle heating to go to completion.

-

Question 3: My final product is difficult to purify. Column chromatography gives poor separation, and recrystallization results in significant product loss.

-

Possible Cause 1: Presence of Isomeric Byproducts.

-

Explanation: As mentioned, S-benzylation can produce the 2-(benzylthio)-4,5-diphenyl-1H-imidazole isomer, which may have similar polarity to your desired N-benzyl product, making chromatographic separation challenging.[1][2]

-

Solution: Optimize the N-benzylation reaction conditions (see Question 2) to minimize the formation of this isomer. For purification, try a different solvent system for your column chromatography. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) may improve separation.

-

-

Possible Cause 2: Choosing the Wrong Recrystallization Solvent.

-

Explanation: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Solution: Perform small-scale solvent screening to find the optimal solvent or solvent mixture. Common choices for imidazole derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[5] Ensure the solution is fully saturated at the boiling point and allowed to cool slowly to form pure crystals.

-

Frequently Asked Questions (FAQs)

-

Q: What is the role of the catalyst in this synthesis?

-

A: While the initial condensation of benzoin and thiourea is often performed thermally without a catalyst, some multi-component syntheses of substituted imidazoles utilize catalysts like glacial acetic acid, zeolites, or various nanoparticles to improve yields and shorten reaction times under milder conditions.[6][7][8] For the N-benzylation step, a base is used as a reagent to deprotonate the imidazole, not as a catalyst.

-

-

Q: Can I use microwave irradiation to speed up the reaction?

-

A: Yes, modern synthetic approaches have successfully employed microwave irradiation for the synthesis of imidazole scaffolds.[7] This technique can dramatically reduce reaction times from hours to minutes and often leads to improved yields. However, it requires specialized microwave synthesis equipment and careful optimization of reaction parameters.

-

-

Q: How can I confirm the structure of my final product and differentiate it from the S-benzylated isomer?

-

A: Spectroscopic methods are essential. In ¹H NMR spectroscopy, the chemical shift of the methylene protons (–CH₂–) of the benzyl group can be indicative. Typically, the N-CH₂ protons will have a different chemical shift compared to the S-CH₂ protons.[1] Furthermore, ¹³C NMR and High-Resolution Mass Spectrometry (HRMS) can provide definitive structural confirmation.[1][9]

-

Visual Workflow and Data

Troubleshooting Decision Tree

This diagram outlines a logical path for troubleshooting common synthesis issues.

Caption: Troubleshooting decision tree for synthesis optimization.

Table 1: Recommended Reagent Ratios and Conditions

| Step | Reactant 1 | Reactant 2 | Reagent/Base | Solvent | Temperature | Typical Time |

| 1. Condensation | Benzoin (1 eq) | Thiourea (1.2 eq) | - | DMF (anhydrous) | 150-155 °C | 3-5 hours |

| 2. N-Benzylation | Imidazole-2-thione (1 eq) | Benzyl Bromide (1.1 eq) | NaH (1.2 eq) | THF (anhydrous) | 0 °C to RT | 4-8 hours |

Experimental Protocols

Protocol 1: Synthesis of 4,5-diphenyl-1H-imidazole-2-thiol

This protocol is adapted from established procedures.[1][2]

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoin (1.0 eq) and thiourea (1.2 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF, approx. 15-20 mL per gram of benzoin).

-

Reaction: Heat the mixture in an oil bath to 150-155 °C and maintain for 3-4 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate). The disappearance of the benzoin spot indicates completion.

-

Work-up: Allow the mixture to cool to room temperature. Pour the dark solution slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously.

-

Isolation: A pale yellow solid will precipitate. Collect the solid by vacuum filtration.

-

Washing: Wash the precipitate thoroughly with deionized water (3 x 50 mL) to remove DMF, followed by cold ethanol (2 x 20 mL).

-

Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The product is typically used in the next step without further purification.

Protocol 2: Synthesis of this compound

-

Setup: To a flame-dried 100 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

Washing NaH: Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil. Carefully decant the hexane using a cannula or syringe.

-

Solvent and Reactant Addition: Add anhydrous tetrahydrofuran (THF, approx. 30 mL) and cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve 4,5-diphenyl-1H-imidazole-2-thiol (1.0 eq) in a minimum amount of anhydrous THF and add it dropwise to the NaH suspension via a dropping funnel.

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

-

Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC indicates completion).

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.

References

-

Guezguez, R., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 13-26. [Link]

-

Ghanbari, N., & Ghafuri, H. (2023). The proposed mechanism for the synthesis of imidazole derivatives using benzoin. ResearchGate. [Link]

-

Various Authors. (2023). Imidazole-Based Solid-Supported Catalysts for the Benzoin Condensation. ResearchGate. [Link]

-

Gonzalez-Pina, R., et al. (2010). Efficient Imidazolium Catalysts for the Benzoin Condensation. ChemInform. [Link]

-

Nikpassand, M., et al. (2012). A novel polymeric catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. Journal of Chemical Sciences, 124(3), 717–722. [Link]

-

Various Authors. (n.d.). Imidazole Derivatives From Benzoin Moiety. IJRPR. [Link]

-

Khan, M. T. H. (2007). Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. Science Alert. [Link]

- Zimmerman, D. M., & Cantrell, B. E. (2006). Method of making imidazole-2-thiones.

-

Gh, A., et al. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. MDPI. [Link]

-

Ozkay, Y., et al. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry, 45(8), 3320-8. [Link]

-

Ude, Z., et al. (2019). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes. Journal of Medicinal Chemistry. [Link]

-

Khan, M. T. H. (2007). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. SciSpace. [Link]

-

Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. [Link]

-

Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 6(3), 320-325. [Link]

-

Various Authors. (2023). Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole. Journal of Medicinal and Chemical Sciences. [Link]

Sources

- 1. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]

- 2. benchchem.com [benchchem.com]

- 3. scialert.net [scialert.net]

- 4. scispace.com [scispace.com]

- 5. jvwu.ac.in [jvwu.ac.in]

- 6. ias.ac.in [ias.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. ijpsonline.com [ijpsonline.com]

- 9. biolmolchem.com [biolmolchem.com]

optimizing reaction conditions for imidazole ring closure with thiourea

This technical guide is structured to address the specific challenges of synthesizing imidazole-2-thiones (and related derivatives) using thiourea. It prioritizes the distinction between the Acyloin Route (correct for imidazoles) and the Hantzsch Route (common error yielding thiazoles).

Introduction: The "Thiazole Trap" & Pathway Selection

Welcome to the technical support module for imidazole synthesis. Before optimizing conditions, we must verify your reaction pathway. A common issue in this synthesis is the unintentional formation of 2-aminothiazoles instead of imidazole-2-thiones .

CRITICAL CHECK: What is your starting material?

- -Halo Ketone (e.g., Phenacyl bromide): If you react this directly with thiourea, you will predominantly form a Thiazole (Hantzsch Synthesis), not an imidazole, due to the high nucleophilicity of sulfur.

-

-Hydroxy Ketone (Acyloin) /

- -Amino Ketone: Requires Isothiocyanate (not thiourea) to form imidazoles (Marckwald Synthesis).

Pathway Decision Tree

Figure 1: Reaction pathway divergence. Using

Core Protocol: Acyloin Condensation (The Gold Standard)

This module focuses on the

Mechanistic Insight

The reaction proceeds via a double condensation. Thiourea acts as a 1,3-binucleophile.

-

Nucleophilic Attack: The nitrogen of thiourea attacks the carbonyl of the acyloin.

-

Dehydration: Loss of water generates an intermediate imine.

-

Cyclization: The second nitrogen attacks the remaining oxidized carbon (or alcohol carbon after tautomerization).

-

Aromatization: Loss of a second water molecule drives the equilibrium toward the aromatic imidazole ring.

Optimized Conditions Table

| Variable | Standard Condition | Optimized / Green Condition | Notes |

| Stoichiometry | 1:1.1 (Acyloin : Thiourea) | 1:1.2 | Slight excess of thiourea prevents side reactions. |

| Solvent | Ethanol (EtOH) or Acetic Acid | PEG-400 or Water (Microwave) | EtOH is standard. AcOH accelerates dehydration but complicates workup. |

| Catalyst | None or catalytic H⁺ | Hexamic acid / Lewis Acids | Acid catalysis helps the dehydration step. |

| Temperature | Reflux (2-6 hours) | Microwave (140°C, 5-15 min) | Microwave irradiation significantly improves yield and purity. |

| Workup | Pour into ice water | Filtration from PEG/Water | Product usually precipitates upon cooling/dilution. |

Troubleshooting & FAQs

Q1: My product is a dark, sticky tar. How do I purify it?

Diagnosis: This is often caused by oxidative polymerization of the thione sulfur or incomplete dehydration. Corrective Action:

-

Solvent Switch: If using DMF or high-boiling solvents, switch to Ethanol . Tars are often soluble in DMF but the product precipitates from Ethanol.

-

Antioxidant: Perform the reaction under N₂ atmosphere . The "thione" (C=S) form is stable, but the "thiol" (C-SH) tautomer can oxidize to disulfides (-S-S-), leading to polymerization.

-

Workup: Pour the reaction mixture into ice-cold water containing a small amount of sodium acetate . This buffers the solution and encourages precipitation of the free thione.

Q2: I used an -haloketone and thiourea, but NMR shows a thiazole. Can I force it to make imidazole?

Diagnosis: You are fighting the "Hard-Soft Acid Base" (HSAB) principle. Sulfur (soft nucleophile) attacks the alkyl halide (soft electrophile) much faster than Nitrogen does. Solution: You cannot easily force this direct reaction to favor imidazole. Alternative Workflow:

-

Step 1: React

-haloketone with Potassium Phthalimide (Gabriel Synthesis) or Hexamethylenetetramine (Delépine) to get the -

Step 2: React the

-amino ketone with Potassium Thiocyanate (KSCN) (Marckwald Synthesis).

-

Reference: This restores the N-C-N connectivity required for imidazole.

Q3: The reaction yield is low (<40%) with Benzoin.

Diagnosis: Steric hindrance or reversibility of the condensation. Optimization:

-

Microwave Irradiation: Use a sealed vessel. 10 minutes at 140°C in Ethanol often boosts yields to >85%.

-

Catalyst: Add 10 mol% Ammonium Acetate or p-Toluenesulfonic acid (p-TSA) . This assists the proton transfer steps required for water elimination.

Advanced Protocol: Microwave-Assisted Synthesis

For high-throughput optimization, we recommend the microwave-assisted solvent-free or "green solvent" approach.

Materials:

-

Benzoin (or substituted acyloin)

-

Thiourea (1.2 equiv)

-

Solvent: PEG-400 (Polyethylene Glycol) - Acts as both solvent and phase transfer catalyst.

Step-by-Step:

-

Mix: Combine 1.0 mmol Acyloin and 1.2 mmol Thiourea in a microwave vial.

-

Add: Add 1-2 mL of PEG-400. (Stir to create a suspension).

-

Irradiate: Set Microwave to 130-140°C (High absorption) for 5-10 minutes .

-

Monitor: TLC (Ethyl Acetate:Hexane 1:1). The starting material spot should disappear.

-

Workup: Pour the hot PEG mixture into 20 mL of ice water. The Imidazole-2-thione will precipitate as a solid.

-

Purification: Filter and recrystallize from Ethanol.

Mechanism of Acyloin-Thiourea Condensation

Figure 2: Step-wise condensation mechanism. Efficient water removal (heat/acid) drives the equilibrium to the product.

References

-

Marckwald Synthesis (Classic): Marckwald, W. "Ueber die Synthese von Thioimidazolen." Berichte der deutschen chemischen Gesellschaft, vol. 25, no. 2, 1892, pp. 2354-2373.

- Microwave Optimization: Kidwai, M., et al. "Microwave-assisted synthesis of novel 1,2,4-triazine and 1,2,4-triazole derivatives." Indian Journal of Chemistry, vol. 44B, 2005. (Contextualizing MW effects on heterocycles).

-

Hantzsch Thiazole Warning: Hantzsch, A. "Ueber die Synthese des Thiazols und seiner Derivate."[1] Berichte der deutschen chemischen Gesellschaft, vol. 20, 1887. (Establishes the alpha-halo + thiourea -> thiazole rule).

-

Green Synthesis (PEG-400): Chandrasekhar, S., et al. "PEG-400 as an efficient medium for the synthesis of 2-aminothiazoles and imidazole-2-thiones." Tetrahedron Letters, vol. 47, no. 32, 2006.[2] (Validates the PEG-400 protocol).

- Benzoin Condensation: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Comprehensive review of imidazole synthesis methods).

Sources

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7115748B2 - Method of making imidazole-2-thiones - Google Patents [patents.google.com]

Frequently Asked Questions (FAQs): Addressing Core Synthesis Challenges

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting low purity in the synthesis of 1-benzyl-4,5-diphenylimidazole. As a Senior Application Scientist, my goal is to blend deep scientific principles with practical, field-tested solutions. This guide is structured to help you diagnose problems, understand their chemical origins, and implement robust protocols to achieve high-purity compounds.

This section tackles the most common high-level questions encountered during the synthesis of 1-benzyl-4,5-diphenylimidazole.

Q1: What is the primary synthetic route for 1-benzyl-4,5-diphenylimidazole, and what are its critical stages?

A1: The most common and efficient method is a one-pot, four-component reaction, which is a variation of the Radziszewski imidazole synthesis.[1] This reaction convenes benzil (the 1,2-dicarbonyl source for the 4,5-diphenyl groups), an aldehyde (typically benzaldehyde for the C2-phenyl group, but in this specific case, a formaldehyde source is needed for an unsubstituted C2 position), a primary amine (benzylamine, which provides the N1-benzyl group), and an ammonia source (ammonium acetate) in a solvent like glacial acetic acid.[2][3]

The reaction can be conceptually broken down into two key stages, although they occur concurrently in a one-pot synthesis:

-

Diimine Formation: The 1,2-dicarbonyl (benzil) reacts with the ammonia source to form a diimine intermediate.[4][5]

-

Condensation and Cyclization: This diimine intermediate then condenses with the aldehyde and the primary amine, followed by an oxidative cyclization to form the aromatic imidazole ring.

Q2: My NMR and LC-MS analyses show significant impurities after synthesis. What are the most probable culprits?

A2: Low purity in this synthesis typically stems from a few common sources. The primary suspects are:

-

Unreacted Starting Materials: Benzil, benzylamine, and benzaldehyde (if used) can remain if the reaction does not go to completion.

-

Over-alkylation Product: The most notorious impurity is the 1,3-dibenzyl-4,5-diphenylimidazolium salt . This occurs when the product, 1-benzyl-4,5-diphenylimidazole, acts as a nucleophile and reacts with a second molecule of a benzylating agent (like benzyl bromide, if used in a two-step synthesis).[6]

-

Side-Reaction Products: Incomplete condensation can lead to various amide or imine intermediates. Under harsh conditions, side reactions with the solvent or other reagents can also occur.

-

Isomeric Byproducts: While less common in this specific synthesis, alternative condensation pathways can sometimes lead to isomeric impurities like oxazoles.[7]

Q3: My reaction produced a significant amount of a white, crystalline solid that is poorly soluble in common organic solvents like ethyl acetate or dichloromethane. What is this, and how can I prevent it?

A3: This highly polar, sparingly soluble solid is almost certainly the 1,3-dibenzyl-4,5-diphenylimidazolium salt , a common byproduct of N-alkylation reactions involving imidazoles.[6][8] It forms when the synthesized 1-benzyl-4,5-diphenylimidazole is further alkylated by the benzylating agent.

Prevention Strategies:

-

Stoichiometric Control: If performing a two-step synthesis (forming 4,5-diphenylimidazole first, then alkylating), use the imidazole as the limiting reagent or use no more than a 1:1 molar ratio of the imidazole to the benzylating agent.

-

Alternative Benzylating Agent: Using benzyl alcohol instead of benzyl halides (like benzyl chloride or bromide) can circumvent the formation of this salt byproduct entirely. This reaction is often catalyzed by an acid like benzoic acid.[9]

Q4: How can I effectively purify the crude 1-benzyl-4,5-diphenylimidazole to remove these persistent impurities?

A4: A multi-step purification strategy is often necessary.

-

Aqueous Wash: Begin by partitioning the crude product between an organic solvent (e.g., ethyl acetate) and water. A wash with a dilute sodium bicarbonate solution can help remove acidic residues like acetic acid. Water washes will remove highly polar species like ammonium acetate.[10]

-

Selective Precipitation/Trituration: If the imidazolium salt is present, it can often be removed by triturating the crude solid with a non-polar solvent in which the desired product is soluble but the salt is not.

-

Column Chromatography: Silica gel column chromatography is highly effective for separating the target compound from unreacted starting materials and other organic byproducts. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing polarity, typically yields the best separation.[11]

-

Recrystallization: The final step to achieve high purity is often recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane.[12][13]

Visual Troubleshooting Guide: A Symptom-Based Workflow

When faced with a low-purity product, a systematic approach is key. The following workflow helps diagnose the issue based on the observed symptoms and directs you to the appropriate corrective actions.

Caption: A logical workflow for troubleshooting low purity issues.

Deep Dive: Reaction Mechanism and Impurity Formation

Understanding the reaction pathways is critical for rational troubleshooting. The desired reaction competes with a key side reaction, especially in two-step syntheses involving benzyl halides.

Caption: Competing pathways for desired product versus impurity formation.

Quantitative Data Summary: Common Impurities

A summary of potential impurities and their distinguishing characteristics can accelerate identification and purification efforts.

| Impurity Name | Structure | Typical ¹H NMR Signal (DMSO-d₆) | Polarity | Removal Strategy |

| Benzil | Ph-CO-CO-Ph | ~7.5-8.0 ppm (m, Ar-H) | Medium | Column Chromatography |

| Benzylamine | Ph-CH₂-NH₂ | ~7.2-7.4 ppm (m, Ar-H), ~3.7 ppm (s, CH₂) | High | Aqueous Acid Wash (forms salt) |

| 1,3-Dibenzyl-4,5-diphenylimidazolium Halide | [Structure] | ~9.5 ppm (s, NCHN), ~5.8 ppm (s, 2x CH₂) | Very High | Trituration with non-polar solvent; Water Wash |

| 4,5-Diphenylimidazole | [Structure] | ~12.5 ppm (br s, NH), ~8.1 ppm (s, NCHN) | High | Column Chromatography |

Validated Experimental Protocols

To ensure reproducibility and high purity, follow these detailed protocols.

Protocol A: Optimized One-Pot Synthesis of 1-Benzyl-2,4,5-triphenyl-imidazole

(Note: This is for a related lophine derivative to illustrate the one-pot method. For 1-benzyl-4,5-diphenylimidazole, benzaldehyde would be replaced with a formaldehyde source and benzylamine used instead of ammonium acetate).

-

Reagent Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzil (2.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), benzylamine (1.07 g, 10 mmol), and ammonium acetate (3.85 g, 50 mmol).[2]

-

Solvent Addition: Add 20 mL of glacial acetic acid to the flask.

-

Reaction: Heat the mixture to reflux (approximately 120°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

-

Work-up: Once the benzil is consumed, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Neutralization & Isolation: Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude solid from hot ethanol to yield the pure product.[13]

Protocol B: High-Purity Purification by Column Chromatography

-

Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). In a separate beaker, add silica gel and dry-load the crude product onto it by evaporating the solvent.

-

Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., 100% hexane).

-

Loading: Carefully add the dry-loaded silica with the crude product to the top of the packed column.

-

Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The less polar impurities (like unreacted benzil) will elute first.

-

Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate). The target product, 1-benzyl-4,5-diphenylimidazole, will begin to elute. Collect fractions and monitor by TLC.

-

Final Wash: A final wash with a more polar solvent system (e.g., 50:50 Hexane:Ethyl Acetate or adding a small percentage of methanol to DCM) can be used to elute any highly polar baseline impurities.

-

Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified product.

References

-

BenchChem. (2025). Troubleshooting common problems in imidazole synthesis reactions. BenchChem Technical Support. 14

-

BenchChem. (2025). Technical Support Center: Optimizing Imidazole Derivative Synthesis. BenchChem Technical Support. 15

-

Scribd. Radziszewskis Imidazole Synthesis. Link

-

Wikipedia. Debus–Radziszewski imidazole synthesis. Link

-

Organic Chemistry Portal. Imidazole synthesis. Link

-

Desai, S. R., & Modha, S. G. (2024). Solvent-Free Approaches for the Synthesis of Lophine Derivatives. Sustainability & Circularity NOW, 01, a24217430. Link

-

Gautam, A. (2023). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. SlideShare. Link

-

BenchChem. (2025). Common side products in the synthesis of 1-Benzylimidazole. BenchChem Technical Support. 6

-

BenchChem. (2025). Synthesis of 1-Benzylimidazole from imidazole and benzyl chloride. BenchChem Technical Support. 16

-

Grijalva-Bustamante, G., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(13), 5029. Link

-

Chegg. what is the reaction mechanism for 4,5-Diphenyl-1H-imidazole synthesis?. Link

-

Mondal, S. (2022). Radiziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate. Link

-

Desai, S. R., & Modha, S. G. (2024). Solvent-Free Approaches for the Synthesis of Lophine Derivatives. Thieme Connect. Link

-

Gzella, A. K., & Jones, W. (2012). Lophine (2,4,5-triphenyl-1H-imidazole). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o103. Link

-

Ples, M. (2022). Lophine – The Great Synthesis. Weird Science. Link

-

Siddiqui, H. L., et al. (2021). Synthesis and studies of electrochemical properties of lophine derivatives. RSC Advances, 11(42), 26197-26209. Link

-

Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3821-3833. Link

-

Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3821-3833. Link

-

IOSR Journal. (2026). Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. Link

-

YouTube. (2024). Preparation of Imidazoles, Part 2: Benzimidazoles. Link

-

Reddit. (2025). Imidazole synthesis. Link

-

Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11, 17-26. Link

-

Puratchikody, A., et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 697-701. Link

-

ResearchGate. (n.d.). Synthesis of 1-benzyl-2, 4, 5-triphenyl-imidazole. Link

-

ResearchGate. (2025). Reaction strategies for synthesis of imidazole derivatives: a review. Link

-

PrepChem.com. Synthesis of a) 1-benzyl-5-(1-hydroxy-4,4-diphenylbutyl)-1H-imidazole. Link

-

Bamoro, C., et al. (2023). Biological and Molecular Chemistry Investigation and Application of 2-(Benzyloxy)-4,5-Diphenyl-1H-Imidazole as an Antibacterial Agent. Journal of Chemistry and Applied Chemical Engineering. Link

-

Google Patents. (1991). US5021584A - Process for preparation of 1-benzylimidazole compound. Link

-

ResearchGate. (2025). 1-Benzyl-4,5-diphenyl-3-vinylimidazolium bromide. Link

-

Science and Education Publishing. (2014). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Link

-

Der Pharma Chemica. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Link

-

SlideShare. (2022). Synthesis of triphenyl imidazole. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US5021584A - Process for preparation of 1-benzylimidazole compound - Google Patents [patents.google.com]

- 10. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biolmolchem.com [biolmolchem.com]

- 12. Solved what is the reaction mechanism for | Chegg.com [chegg.com]

- 13. weirdscience.eu [weirdscience.eu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Validation & Comparative

1H NMR spectrum analysis of 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol

This guide details the 1H NMR spectral analysis of 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol , a biologically significant scaffold often explored for antimicrobial and kinase inhibitory activity.

It specifically addresses the critical challenge of distinguishing the N-alkylated thione (the target) from S-alkylated impurities (common byproducts) and resolving the thiol-thione tautomerism that dictates its reactivity and pharmacological profile.

A Comparative Guide for Structural Validation

Executive Summary & Structural Context

The compound nominally referred to as "this compound" exists predominantly in the thione tautomeric form in polar aprotic solvents (like DMSO-d6). Consequently, the correct IUPAC designation for the major species observed in NMR is 1-benzyl-4,5-diphenyl-1H-imidazole-2(3H)-thione .

Core Analytical Challenge: During synthesis (often via alkylation of 4,5-diphenyl-1H-imidazole-2-thiol), the reaction can proceed at either the Nitrogen (N-alkylation) or the Sulfur (S-alkylation).

-

Target (N-Isomer): Biologically active thione scaffold.

-

Alternative/Impurity (S-Isomer): 2-(benzylthio)-4,5-diphenyl-1H-imidazole.

This guide provides the definitive spectral markers to distinguish these isomers and confirm the thione tautomer.

Synthesis & Tautomerism Workflow

Understanding the origin of the sample is prerequisite to interpreting the spectrum. The following diagram outlines the synthesis pathways and the competing tautomeric forms.

Figure 1: Synthesis pathways showing the divergence between the desired N-benzyl thione and the S-benzyl thioether impurity.

Comparative Spectral Analysis (DMSO-d6)

The choice of solvent is critical. DMSO-d6 is required to observe the exchangeable N-H proton of the thione, which is often invisible in CDCl₃ due to rapid exchange or solubility issues.

Table 1: Diagnostic Chemical Shifts

| Feature | Target: N-Benzyl Thione | Alternative: S-Benzyl Thioether | Differentiation Logic |

| NH Proton | δ 12.6 – 12.9 ppm (Broad Singlet) | Absent | The thione form retains an NH at position 3. The S-alkylated form has no NH. |

| Benzylic CH₂ | δ 5.20 – 5.40 ppm (Singlet) | δ 4.30 – 4.50 ppm (Singlet) | N-CH₂ is significantly deshielded by the adjacent C=S thione group compared to S-CH₂. |

| Aromatic Region | δ 7.10 – 7.60 ppm (Multiplet, 15H) | δ 7.20 – 7.80 ppm (Multiplet, 15H) | Subtle differences; S-alkylation often causes a slight downfield shift of the imidazole C4/C5 phenyl protons. |

| Tautomer Status | Thione (C=S) | Thioether (C-S-C) | Confirmed by the presence of the downfield NH signal. |

Detailed Signal Interpretation

A. The "Thione" Proton (δ 12.6 - 12.9 ppm)

This is the most definitive signal for the target.

-

Observation: Appears as a broad singlet far downfield.

-

Mechanism: The proton on N3 is highly acidic and deshielded due to the anisotropy of the adjacent C=S and the aromatic ring current.

-

Validation: Addition of D₂O to the NMR tube will cause this peak to disappear (D-exchange), confirming it is an exchangeable proton (NH/SH) rather than a CH.

B. The Benzylic "Fingerprint" (δ 5.2 vs 4.4 ppm)

If the synthesis yielded the S-alkylated impurity, the benzylic protons will resonate upfield (shielded) because Sulfur is less electronegative than Nitrogen.

-

Target (N-CH₂): The N-benzyl group is adjacent to the electron-withdrawing thione system, pushing the shift >5.0 ppm.

-

Alternative (S-CH₂): Typical sulfide methylene shifts are ~4.2–4.5 ppm.

Experimental Protocol

To ensure reproducibility and minimize "missing" signals due to exchange.

Step 1: Sample Preparation

-

Mass: Weigh 5–10 mg of the dried solid product.

-

Solvent: Use 0.6 mL of DMSO-d6 (99.9% D).

-

Note: Avoid CDCl₃ unless the product is highly soluble; CDCl₃ often contains traces of acid (DCl) that can broaden the NH peak into the baseline.

-

-

Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Step 2: Acquisition Parameters (400 MHz or higher)

-

Pulse Sequence: Standard proton (zg30).

-

Relaxation Delay (D1): Set to ≥ 2.0 seconds . The NH proton has a long relaxation time; a short D1 can reduce its integral intensity.

-

Scans (NS): Minimum 16 scans (64 recommended for clear aromatic splitting).

-

Temperature: 298 K (25°C).

Step 3: Data Processing

-

Window Function: Apply exponential multiplication (LB = 0.3 Hz) to smooth the baseline for the broad NH peak.

-

Referencing: Calibrate to the residual DMSO pentet at δ 2.50 ppm .

Decision Logic for Purity Assessment

Use the following logic flow to interpret your spectrum and determine the outcome of your synthesis.

Figure 2: Diagnostic workflow for assigning the imidazole-2-thiol regioisomers.

References

-

PubChem. 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (Compound Summary). National Library of Medicine. [Link]

-

Al-Masoudi, N. A., et al. (2014). Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. ResearchGate.[1][2] (Provides comparative NMR data for 4,5-diphenyl-imidazole scaffolds). [Link]

-

Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. (Authoritative source on N-H vs N-R tautomer shifts). [Link]

Sources

characteristic IR absorption bands of imidazole-2-thiol vs thione tautomers

[1]

Content Type: Technical Comparison Guide Audience: Spectroscopists, Organic Chemists, and Drug Discovery Scientists Focus: Structural elucidation via Infrared Spectroscopy (IR)

Executive Summary

In the structural characterization of imidazole-2-thiones (e.g., methimazole, mercaptoimidazole derivatives), a recurring analytical challenge is distinguishing between the thione (1,3-dihydro-2H-imidazole-2-thione) and thiol (1H-imidazole-2-thiol) tautomers.

Field Consensus: Extensive crystallographic and spectroscopic data confirm that in the solid state and most neutral solvents, the thione form predominates . This is driven by the high resonance stabilization energy of the thioamide moiety and intermolecular hydrogen bonding (N–H···S).

The IR Discriminator: The most definitive IR evidence is the absence of the S–H stretching vibration (

Mechanistic Basis of Tautomerism

To interpret the spectra accurately, one must understand the vibrational origins. The thione form is stabilized by a zwitterionic resonance contributor which increases the double-bond character of the C–N bonds and the single-bond character of the C=S bond.

Structural Equilibrium Diagram

The following diagram illustrates the proton transfer and resonance structures that dictate the vibrational modes.

Figure 1: Tautomeric equilibrium favoring the Thione form due to thioamide resonance stabilization.

Spectral Fingerprinting: Thione vs. Thiol

Unlike simple carbonyls where a C=O stretch is isolated, the C=S vibration in heterocyclic thiones is heavily coupled with C–N stretching and ring deformations. These are classified as Thioamide Bands I–IV .

Comparative Assignment Table

| Vibrational Mode | Thione Form (Observed) | Thiol Form (Theoretical/Trapped) | Diagnostic Value |

| S–H Stretch | Absent | 2500 – 2600 cm⁻¹ (Weak) | Primary Discriminator. Presence confirms thiol form. |

| N–H Stretch | 3100 – 3400 cm⁻¹ (Broad) | Absent (at N1 position) | Thione form shows strong H-bonding broadening. |

| C=N Stretch | Absent (isolated) | ~1550 – 1600 cm⁻¹ | Thiol form has more distinct C=N character. |

| Thioamide I | 1450 – 1550 cm⁻¹ | N/A | Mixed mode: N–C–N stretch + C–H bend. |

| Thioamide II | 1250 – 1350 cm⁻¹ | N/A | Mixed mode: C=S stretch + C–N stretch + N–H bend. |

| C=S (Thioamide) | 1100 – 1200 cm⁻¹ | N/A (becomes C–S single bond) | Often the strongest band; heavily coupled. |

| C–S Stretch | N/A | 600 – 800 cm⁻¹ | Single bond stretch (weaker, lower freq). |

Detailed Band Analysis[2]

1. The "Missing" S–H Peak (2500–2600 cm⁻¹)[1]

-

Thiol: The S–H stretch is electronically decoupled and appears as a weak, sharp peak.

-

Thione: In 99% of solid-state imidazole-2-thione samples, this region is flat.

-

Caution: Do not mistake background noise or CO₂ overtones for a weak S–H band.

2. The Thioamide Bands (The "Fingerprint")

Instead of looking for a single C=S peak, look for the "Thioamide Pattern" derived from the coupling of the N–C=S unit:

-

Band I (1450–1550 cm⁻¹): Primarily C–N stretching. High intensity.

-

Band II (1250–1350 cm⁻¹): Interaction of C–N stretch and N–H bending.

-

Band III/IV (1100–1200 cm⁻¹): This is where the C=S character is most concentrated. It is often a very strong, sharp band. In the thiol form (e.g., S-methyl imidazole), this band disappears or shifts significantly because the C=S double bond is lost.

Experimental Protocol: Validating the Tautomer

To ensure the spectrum reflects the true tautomer and not an artifact of preparation, follow this self-validating protocol.

Method Selection: KBr Pellet vs. ATR[4][5]

-

ATR (Attenuated Total Reflectance): Recommended. Requires no sample modification. Minimizes moisture absorption.

-

KBr Pellet: Risky. High pressure can induce phase changes. Hygroscopic KBr absorbs water, creating broad O–H bands that mask the N–H region.

Validated Workflow (ATR Method)

Figure 2: Step-by-step ATR-FTIR acquisition workflow for tautomer identification.

Critical Steps for Data Integrity

-